3H-[1,2,4]triazolo[4,3-a]benzimidazole
Description
Significance of Fused Triazole-Benzimidazole Heterocycles in Contemporary Chemical Research
Fused heterocyclic systems incorporating both benzimidazole (B57391) and triazole rings represent a privileged structural motif in medicinal chemistry and materials science. nih.govnih.gov The benzimidazole nucleus is a crucial pharmacophore, largely because its structure is an isostere of natural nucleotides, allowing for favorable interactions with biological macromolecules. acs.orgnih.gov This structural feature is foundational to the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, antiparasitic, and antihistaminic properties. nih.govacs.org
The 1,2,4-triazole (B32235) ring also plays a vital role in drug discovery, valued for its metabolic stability, electron-rich characteristics, and its capacity to act as a hydrogen bond acceptor. acs.orgjetir.org When these two heterocyclic moieties are fused, the resulting hybrid molecule, such as 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole, combines the beneficial attributes of both components. nih.gov This synergy has led to the development of compounds with a diverse array of potential applications.
Contemporary research has heavily focused on benzimidazole-triazole hybrids as potential therapeutic agents. nih.gov They are investigated as multi-target enzyme inhibitors, for instance, targeting enzymes like EGFR and topoisomerase in cancer research. nih.govnih.govacs.org The fusion of these rings creates a rigid scaffold that can be strategically functionalized to enhance binding affinity and selectivity for specific biological targets. nih.gov Furthermore, derivatives of this fused system are explored for their potential as antifungal and antiviral agents. nih.gov
Historical Context and Evolution of 3H-researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole Investigations
The investigation of benzimidazole-based compounds in a medicinal context dates back to the mid-20th century. researchgate.net The synthesis of fused heterocyclic systems soon followed, with researchers aiming to create novel molecular architectures with unique properties. The synthesis of the 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole scaffold typically involves the intramolecular cyclization of a suitable precursor. A common and established route involves the reaction of 2-hydrazinobenzimidazole with reagents like formic acid or other one-carbon donors. evitachem.com Another approach is the condensation of 2-chlorobenzimidazole (B1347102) with a hydrazide, followed by cyclization. organic-chemistry.org
The evolution of synthetic methodologies has seen a shift from classical, often harsh, reaction conditions to more efficient and environmentally benign techniques. organic-chemistry.org Modern synthetic chemistry employs methods like microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields of heterocyclic compounds. acs.orgnih.gov Furthermore, developments in catalysis, including the use of palladium catalysts or electrochemistry in the synthesis of related fused triazole systems, highlight the ongoing innovation in this field. organic-chemistry.org These advanced methods allow for greater functional group tolerance and the streamlined production of diverse libraries of derivatives for further investigation. researchgate.net
Structural Features and their Academic Implications for 3H-researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole
The molecular architecture of 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole is defined by the fusion of a benzene (B151609) ring, an imidazole (B134444) ring, and a 1,2,4-triazole ring. This fusion results in a largely planar, rigid polycyclic system. The academic importance of this structure stems primarily from its function as a bioisostere of natural purines, which are fundamental components of DNA and RNA. acs.orgnih.gov This structural mimicry is a key reason for its ability to interact with various enzymes and receptors within a biological system. acs.org
Key structural features and their implications include:
Nitrogen Atoms as Interaction Points: The multiple nitrogen atoms within the fused ring system, particularly in the triazole and imidazole moieties, can act as hydrogen bond acceptors. This is a critical feature for binding to the active sites of enzymes, such as the hinge region of protein kinases. acs.org
Planar Aromatic System: The planarity of the fused rings facilitates π–π stacking interactions with aromatic amino acid residues in protein targets. researchgate.net Computational studies on related fused triazole systems confirm the planarity and electronic properties that enable these interactions. researchgate.net
Modifiable Scaffold: The core 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole structure serves as a scaffold that can be chemically modified. Substituents can be introduced at various positions on the benzimidazole or triazole rings to modulate the compound's physicochemical properties, such as solubility and electronic distribution, thereby fine-tuning its biological activity and target specificity. nih.govnih.gov
These structural attributes make 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole and its derivatives highly valuable tools in drug design and chemical biology for probing biological systems and developing novel functional molecules. evitachem.com
Structure
3D Structure
Properties
IUPAC Name |
1H-[1,2,4]triazolo[4,3-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-11-9-5-12(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXDGPJHWHEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=NC2=NC3=CC=CC=C3N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663579 | |
| Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491-04-9 | |
| Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3h 1 2 3 Triazolo 4,3 a Benzimidazole and Its Derivatives
Classical Synthetic Routes to the 3H-symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole Scaffold
Traditional synthetic strategies have laid the fundamental groundwork for accessing this complex heterocyclic system. These methods often involve multi-step sequences and established cyclization reactions.
Cyclization Reactions Involving 2-Aminobenzimidazole (B67599) Precursors
A cornerstone in the synthesis of the 3H- symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole scaffold is the utilization of 2-aminobenzimidazole as a key precursor. researchgate.net This readily available starting material possesses the necessary functionalities to construct the fused triazole ring. researchgate.net The polyfunctionality of the cyclic guanidine (B92328) residue within 2-aminobenzimidazole makes it a versatile building block for a wide array of substituted benzimidazoles and their fused heterocyclic derivatives. researchgate.net
One common approach involves the reaction of 2-aminobenzimidazole with various reagents to induce cyclization. For instance, its reaction with compounds containing a suitable two-carbon unit can lead to the formation of the triazole ring. The specific reagents and reaction conditions can be tailored to introduce desired substituents onto the final triazolo-benzimidazole core.
Ring Closure Strategies for the Triazole Moiety Formation
The formation of the triazole ring is a critical step in the synthesis of the target scaffold. Various ring closure strategies have been developed to achieve this transformation efficiently. One such strategy involves the intramolecular cyclization of a suitably functionalized benzimidazole (B57391) derivative.
For example, a 2-hydrazinylbenzothiazole can be prepared from 2-mercaptobenzothiazole. nih.gov The subsequent reaction of this intermediate with reagents like formic acid or carbon disulfide can lead to the formation of the fused triazole ring, yielding the unsubstituted or a thione-substituted symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[3,4-b]benzothiazole, respectively. nih.gov While this example illustrates the formation of a related thiazolo-fused system, the underlying principle of cyclizing a hydrazine (B178648) derivative is applicable to the synthesis of 3H- symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole.
Another approach involves the oxidative cyclization of amidrazones. This method, catalyzed by reagents such as ceric ammonium (B1175870) nitrate, provides an environmentally benign route to N-fused 1,2,4-triazoles. organic-chemistry.org The reaction of 2-hydrazinopyridines with isothiocyanates, followed by an electrochemically induced desulfurative cyclization, also presents a viable strategy for constructing the fused triazole ring system under mild conditions. organic-chemistry.org
Multi-step Synthesis Approaches for the Fused System
The construction of the 3H- symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole scaffold often necessitates a multi-step synthetic sequence. These approaches allow for the systematic assembly of the fused ring system and the introduction of various substituents.
A representative multi-step synthesis could begin with the protection of a diamine, followed by a series of reactions including bromination, amination, deprotection, and sulfonation to yield a key intermediate. symbiosisonlinepublishing.com This intermediate can then be reacted with another component, such as an isothiocyanate, and subsequently cyclized to form the desired benzimidazole derivative. symbiosisonlinepublishing.com Further functionalization and cyclization would then lead to the final 3H- symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole scaffold.
Another multi-step approach involves the initial synthesis of a benzimidazole-containing intermediate, which is then elaborated to include the triazole ring. For instance, a six-step synthesis has been reported for benzimidazole-1,2,4-triazole derivatives, starting from the protection of an aldehyde, followed by condensation to form the benzimidazole ring, and subsequent steps to construct and functionalize the triazole moiety. nih.gov These multi-step strategies, while sometimes lengthy, offer a high degree of control over the final molecular architecture.
Modern and Green Chemistry Approaches in 3H-symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted and ultrasound-mediated reactions have emerged as powerful tools in the synthesis of heterocyclic compounds, including 3H- symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole and its derivatives. nih.govasianpubs.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has gained widespread use as a green chemistry technique. nih.gov This method often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govscielo.br Microwave irradiation can facilitate the rapid synthesis of various heterocyclic compounds, often under solvent-free or catalyst-free conditions, minimizing the generation of hazardous waste. nih.govnih.gov
In the context of 1,2,4-triazole (B32235) synthesis, microwave irradiation has been successfully employed in the cyclization of various precursors. For example, the synthesis of symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[3,4-b] symbiosisonlinepublishing.comasianpubs.orgnih.govthiadiazoles has been achieved in good yields with short reaction times under microwave conditions. scielo.brscielo.br This approach has been utilized to link different pharmacophoric fragments, creating hybrid molecules with potential biological activities. scielo.brscielo.br Similarly, a one-pot microwave-assisted protocol has been developed for the synthesis of complex triazole derivatives, highlighting the efficiency of this technique. nih.gov The application of microwave-assisted synthesis to the 3H- symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole scaffold offers a promising avenue for its efficient and environmentally friendly production. nih.govacs.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives
| Synthesis Method | Reaction Time | Yield |
| Microwave-Assisted | 33–90 seconds | 82% |
| Conventional | Several hours | Lower |
| Data sourced from Virk et al. as cited in a review on microwave-assisted synthesis of triazoles. nih.gov |
Ultrasound-Mediated Synthetic Pathways
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to accelerate chemical reactions. researchgate.net The high temperatures and pressures generated during the collapse of cavitation bubbles can lead to improved yields, increased selectivities, and shorter reaction times. asianpubs.org This method has been recognized as a significant tool in organic synthesis for its efficiency and economic benefits. nih.gov
The synthesis of 1,2,4-triazole derivatives has been successfully achieved using ultrasound irradiation. asianpubs.orgresearchgate.net For instance, a facile one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation has been described for the preparation of a series of 1,2,4-triazoles. asianpubs.orgresearchgate.net This method offers a simple and useful alternative to previously reported procedures. asianpubs.org The application of ultrasound-assisted synthesis provides an economical and efficient pathway for producing biologically active compounds, including derivatives of the 3H- symbiosisonlinepublishing.comnih.govasianpubs.orgtriazolo[4,3-a]benzimidazole scaffold. nih.gov
Table 2: Yields of 1,2,4-Triazole Derivatives Synthesized via Ultrasound Irradiation
| Precursor | Product | Yield (%) |
| Phenylhydrazone 2 | α-Nitrophenyl hydrazone 3 | 81.1 - 94.5 |
| α-Nitrophenyl hydrazone 3 | 1,2,4-Triazole 4 | 38.6 - 86.2 |
| Data represents a range of yields for the synthesis of different derivatives. asianpubs.org |
One-Pot and Multi-Component Reactions for 3H-nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole Derivatives
One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. These strategies are particularly valuable for constructing heterocyclic systems like the 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole framework and its derivatives.
A notable example involves a three-component, one-pot procedure for the synthesis of nih.govresearchgate.netnih.govtriazolo/benzimidazolo-quinazolinone derivatives. nih.govresearchgate.net This method utilizes the condensation of 2-aminobenzimidazole or 3-amino-1,2,4-triazole with dimedone and various aldehydes. nih.govresearchgate.net The reaction proceeds efficiently in refluxing acetonitrile, demonstrating the power of MCRs to rapidly generate molecular diversity. researchgate.net The use of a green and reusable catalyst, H₆P₂W₁₈O₆₂·18H₂O, underscores the increasing focus on environmentally benign synthetic methods. nih.govresearchgate.net
Another significant MCR approach is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high yields, stereospecificity, and mild reaction conditions. orientjchem.org This methodology has been successfully employed for the one-pot synthesis of 1,2,3-triazole derivatives from substituted imidazoles, sodium azide (B81097), benzyl (B1604629) bromide, and an alkyne in the presence of a copper(I) catalyst. orientjchem.org While not directly forming the nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole ring system, this demonstrates the utility of click chemistry in creating complex triazole-containing heterocycles, a strategy that can be adapted for the synthesis of related fused systems.
Furthermore, a metal-free, base-promoted three-component reaction has been developed for synthesizing hybrid molecules where 1,3-diones and 1,2,4-triazoles are linked. rsc.org This reaction between a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone proceeds under mild conditions with sodium carbonate as the base, highlighting a move towards more sustainable catalytic systems. rsc.org
The efficiency of these one-pot and multi-component strategies is often enhanced by the use of microwave-assisted organic synthesis (MAOS). MAOS can significantly reduce reaction times and improve yields by providing rapid and uniform heating. nih.govacs.org
Table 1: Examples of One-Pot and Multi-Component Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component condensation | 2-aminobenzimidazole, dimedone, aldehyde | H₆P₂W₁₈O₆₂·18H₂O, refluxing acetonitrile | nih.govresearchgate.netnih.govtriazolo/benzimidazolo-quinazolinone derivatives | nih.govresearchgate.net |
| Click Reaction (CuAAC) | Substituted imidazole (B134444), NaN₃, benzyl bromide, alkyne | CuI, t-butanol:water | 1,2,3-triazole derivatives | orientjchem.org |
| Base-promoted three-component reaction | 1,3-dione, trans-β-nitrostyrene, aldehyde hydrazone | Sodium carbonate | 1,3-dione and 1,2,4-triazole linked hybrids | rsc.org |
Catalytic Methods in 3H-nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired molecules with enhanced efficiency, selectivity, and sustainability. The synthesis of 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole and its derivatives has significantly benefited from the application of various catalytic systems.
Heteropoly acids, such as H₆P₂W₁₈O₆₂·18H₂O, have emerged as effective and reusable "green" catalysts. nih.govresearchgate.net Their application in the one-pot synthesis of nih.govresearchgate.netnih.govtriazolo/benzimidazolo-quinazolinone derivatives highlights their utility in promoting condensation reactions under relatively mild conditions. nih.govresearchgate.net The reusability of such catalysts is a key advantage, aligning with the principles of green chemistry. researchgate.net
Metal-based catalysts are also extensively used. For instance, copper(I) catalysts are fundamental to the success of the azide-alkyne cycloaddition (CuAAC) "click" reaction, which is a powerful tool for constructing triazole rings. orientjchem.org The mechanism involves the formation of a copper acetylide intermediate, which then undergoes cycloaddition with an azide. orientjchem.org Similarly, zinc-based nanocatalysts like ZnFe₂O₄ have been employed for the efficient one-pot synthesis of benzimidazole derivatives under ultrasonic irradiation, demonstrating the synergy between catalysis and alternative energy sources. doi.org
Microwave-assisted organic synthesis (MAOS) is another technique that, while not a catalyst itself, is often used in conjunction with catalytic methods to accelerate reactions and improve yields. nih.govacs.org It provides rapid and efficient heating, often leading to cleaner reactions with fewer side products. nih.govacs.org
The choice of catalyst can also influence the regioselectivity of the reaction. For example, in the synthesis of disubstituted 1,2,3-triazoles, copper catalysis typically yields the 1,4-disubstituted isomer, while ruthenium catalysis can favor the 1,5-disubstituted product. beilstein-journals.org
Table 2: Catalytic Systems in the Synthesis of Related Heterocycles
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| H₆P₂W₁₈O₆₂·18H₂O | Three-component condensation | Green, reusable, efficient for quinazolinone synthesis | nih.govresearchgate.net |
| CuI | Azide-Alkyne Cycloaddition (Click Chemistry) | High yield, stereospecific, mild conditions for triazole formation | orientjchem.org |
| ZnFe₂O₄ (nanoparticles) | One-pot condensation for benzimidazoles | High yields, short reaction times under sonication, recyclable | doi.org |
| Triphenylbismuth dichloride | Desulfurization-cyclization | Promotes synthesis of 2-substituted benzazoles under mild conditions | beilstein-journals.org |
Targeted Synthesis of Functionalized 3H-nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole Derivatives
The biological activity and material properties of 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole derivatives can be finely tuned by introducing various functional groups onto the core scaffold. This has led to the development of specific synthetic strategies for introducing alkyl, aryl, halogen, and heteroatom-containing substituents.
The introduction of alkyl and aryl groups can significantly impact the lipophilicity and steric profile of the molecule, influencing its biological interactions. A common strategy involves the use of appropriately substituted starting materials that are then cyclized to form the desired functionalized heterocycle.
For instance, in the synthesis of nih.govresearchgate.netnih.govtriazolo/benzimidazolo-quinazolinone derivatives, a variety of aromatic aldehydes bearing different substituents (e.g., -Br, -MeO, -OH, -NO₂) can be used in a one-pot condensation reaction to introduce corresponding aryl groups into the final product. researchgate.net Similarly, 2-substituted benzimidazole derivatives can be prepared by reacting o-phenylenediamine (B120857) with a range of substituted aromatic aldehydes. doi.org
Another approach involves the direct alkylation or arylation of the pre-formed heterocyclic ring. Phase-transfer catalysis has been successfully used for the alkylation of related benzodiazepine (B76468) systems with reagents like iodomethane. lmaleidykla.lt Furthermore, the synthesis of alkyl and aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides has been achieved, demonstrating methods for introducing functionalized side chains. nih.govmdpi.com
The synthesis of 3-aryl- nih.govresearchgate.netnih.govtriazino[4,3-a]benzimidazol-4(10H)-ones showcases the introduction of aryl groups at specific positions to modulate receptor selectivity. nih.gov In this case, modifications at the 10-position with groups like 4'-chlorophenyl or phenylethyl, along with other substitutions on the benzimidazole nucleus, were key to achieving high potency and selectivity. nih.gov
Table 3: Examples of Alkyl and Aryl Functionalization
| Methodology | Starting Materials | Introduced Group | Product Type | Reference |
|---|---|---|---|---|
| One-pot condensation | 2-aminobenzimidazole, dimedone, substituted aldehydes | Substituted aryl groups | nih.govresearchgate.netnih.govtriazolo/benzimidazolo-quinazolinone derivatives | researchgate.net |
| Phase-transfer catalysis | 5-acetyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione, iodomethane | Methyl group | Thioether derivative | lmaleidykla.lt |
| Substitution reaction | 1,2,4-triazole-3-carboxamide derivatives | Alkyl/aryloxymethyl groups | Functionalized 1,2,4-triazoles | nih.govmdpi.com |
| Multi-step synthesis | Substituted triazinobenzimidazole precursors | 4'-chlorophenyl, phenylethyl | 3-aryl- nih.govresearchgate.netnih.govtriazino[4,3-a]benzimidazol-4(10H)-ones | nih.gov |
The introduction of halogen atoms into the 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole framework is a common strategy to modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity.
Halogenated derivatives are typically synthesized by employing halogen-containing starting materials. For example, a series of 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were prepared by condensing 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 3-aryl-1-(2,4-dichloro-5-fluorophenyl)-2-bromo-2-propen-1-one. researchgate.net This method introduces a di-chloro-fluoro-phenyl moiety into the final heterocyclic structure. researchgate.net
In the synthesis of benzimidazole-1,2,4-triazole derivatives as potential antifungal agents, chloro or fluoro substituents were introduced at the C-5 position of the benzimidazole ring. nih.gov This was achieved by starting with the appropriately halogenated o-phenylenediamine. Similarly, in the design of selective A₂B adenosine (B11128) receptor antagonists, a chlorine atom was introduced at the 7-position of the triazinobenzimidazole nucleus to enhance potency and selectivity. nih.gov
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine involves the use of ethyl trifluoroacetate (B77799) as a starting material to introduce the trifluoromethyl group, a common bioisostere for a methyl group with significantly different electronic properties. nih.gov
The incorporation of side chains containing heteroatoms such as nitrogen, oxygen, and sulfur is a key strategy for modulating the physicochemical properties and biological activity of 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole derivatives. These heteroatoms can participate in hydrogen bonding and other non-covalent interactions with biological targets.
One common approach is to introduce a hydrazino group, which can then be further elaborated. For instance, 4-hydrazino-1,5-benzodiazepine derivatives have been used as key intermediates for the synthesis of new nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govmdpi.combenzodiazepine derivatives. lmaleidykla.lt The reaction of 3-hydrazino 1,2,4-triazolo (3,4-b) benzothiazole (B30560) with various reagents like methyl chloroformate, acetic anhydride, and benzoyl chloride has been shown to yield a range of N-functionalized hydrazino derivatives. researchgate.net
The synthesis of 1,2,3-triazole derivatives via a "click" one-pot reaction often involves the in situ formation of an azide from sodium azide, which is then incorporated into the final triazole ring. mdpi.com This highlights a direct method for introducing a nitrogen-rich side chain.
Furthermore, the synthesis of novel triazolo[4,3-a]pyrazine derivatives has been achieved through a multi-step sequence starting from ethyl trifluoroacetate and hydrazine hydrate (B1144303), leading to the formation of a trifluoroacetohydrazide intermediate. nih.gov This intermediate is then cyclized and further functionalized to yield the target compounds. nih.gov
The introduction of sulfur-containing side chains is exemplified by the synthesis of 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives. nih.gov This was achieved through a substitution reaction between a 2-bromoacetophenone (B140003) and a 5-substituted-1,2,4-triazole-3-thiol. nih.gov
Table 4: Introduction of Heteroatom-Containing Side Chains
| Heteroatom | Methodology | Key Intermediate/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Nitrogen | Condensation-cyclization | 4-hydrazino-1,5-benzodiazepine | nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govmdpi.combenzodiazepine derivatives | lmaleidykla.lt |
| Nitrogen | Click reaction | Sodium azide | 1,2,3-triazole derivatives | mdpi.com |
| Nitrogen/Fluorine | Multi-step synthesis | Trifluoroacetohydrazide | Triazolo[4,3-a]pyrazine derivatives | nih.gov |
| Sulfur | Substitution reaction | 5-substituted-1,2,4-triazole-3-thiol | Thioether-linked benzimidazole-triazole hybrids | nih.gov |
Purification and Yield Optimization Techniques in 3H-nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole Synthesis
The successful synthesis of 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole and its derivatives relies not only on effective reaction methodologies but also on robust purification and yield optimization techniques.
A common purification method for these heterocyclic compounds is recrystallization. mdpi.com The choice of solvent is crucial and is often determined empirically to achieve high purity and recovery. For example, in the synthesis of nih.govresearchgate.netnih.govtriazolo/benzimidazolo-quinazolinone derivatives, the crude product was purified by recrystallization from acetone. researchgate.net
Column chromatography is another widely used technique for the purification of these compounds, especially when dealing with complex reaction mixtures or products with similar polarities to the impurities. mdpi.com The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.
Yield optimization is often achieved by systematically varying reaction parameters such as temperature, reaction time, and catalyst loading. For instance, in a three-component one-pot synthesis, the reaction time was optimized to maximize the yield of the desired quinazolinone derivatives. researchgate.net The use of microwave irradiation can also significantly improve yields and reduce reaction times by providing efficient and uniform heating. nih.govacs.org
The reusability of catalysts, such as the heteropoly acid H₆P₂W₁₈O₆₂·18H₂O, is another important aspect of yield optimization from a process chemistry perspective, as it reduces costs and waste. researchgate.net The catalyst was reportedly reused without a significant loss of activity. researchgate.net
In some cases, simple work-up procedures can lead to high isolated yields. For example, in the synthesis of benzimidazole derivatives using a ZnFe₂O₄ nanocatalyst, a simple work-up was sufficient to obtain the products in high yields. doi.org
Table 5: Purification and Yield Optimization Strategies
| Technique | Description | Example Application | Reference |
|---|---|---|---|
| Recrystallization | Purification of solid products by dissolving in a hot solvent and allowing to crystallize upon cooling. | Purification of nih.govresearchgate.netnih.govtriazolo/benzimidazolo-quinazolinone derivatives from acetone. | researchgate.net |
| Column Chromatography | Separation of components of a mixture based on differential adsorption on a stationary phase. | Purification of 1,2,3-triazole derivatives using ethyl acetate (B1210297) in petroleum ether as eluent. | mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve yields. | Synthesis of benzimidazole and 1,2,4-triazole derivatives in short reaction times and high yields. | nih.govacs.org |
| Catalyst Recycling | Recovery and reuse of the catalyst to improve overall process efficiency. | Reuse of H₆P₂W₁₈O₆₂·18H₂O and ZnFe₂O₄ catalysts. | researchgate.netdoi.org |
Spectroscopic Characterization and Structural Elucidation of 3h 1 2 3 Triazolo 4,3 a Benzimidazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in 3H-nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole Analysis
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For derivatives of 3H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively. urfu.ru The chemical shifts, signal multiplicities, and coupling constants derived from these spectra are instrumental in piecing together the molecular puzzle. rsc.org
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is a primary tool for determining the number and types of hydrogen atoms in a molecule. In the context of 3H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.55 and 8.61 ppm. nih.govacs.orgekb.eg The specific chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the benzimidazole (B57391) ring system.
For instance, in some derivatives, a distinct singlet is observed for the proton on the triazole ring around δ 6.02 ppm. ekb.eg Protons of methylene (B1212753) groups (CH₂) attached to the core structure, such as in 1-(2-chloroacetyl)-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole derivatives, often present as singlets or coupled systems depending on their chemical environment. ekb.eg For example, a methylene group adjacent to a carbonyl can appear as a singlet at approximately δ 4.59-5.67 ppm. ekb.eg The presence of exchangeable protons, such as those from NH groups, can be confirmed by D₂O exchange experiments, where the corresponding signals disappear from the spectrum. nih.govacs.org
Table 1: Representative ¹H NMR Data for Substituted 3H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole Derivatives
| Compound/Derivative | Solvent | Aromatic Protons (δ, ppm) | Triazole Proton (δ, ppm) | Methylene Protons (CH₂) (δ, ppm) | Other Protons (δ, ppm) |
| 1-((4-(4-phenylpiperazin-1-yl)acetyl)-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole | DMSO | 6.55-7.94 (m, 9H) | 6.02 (s, 1H) | 4.29 (s, 2H), 3.23 (s, 2H) | 3.19 (t, 4H, piperazine), 2.66 (t, 4H, piperazine) |
| 1-(2-((4-chlorophenyl)amino)acetyl)-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole | DMSO | 7.48-8.21 (m, 9H) | - | 5.67 (s, 2H) | - |
| 1-(2-((4-bromophenyl)amino)acetyl)-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole | DMSO | 7.45-8.26 (m, 9H) | - | 4.59 (s, 2H) | 9.16 (s, 1H, NH) |
Data sourced from a study on ring-fused benzimidazoles. ekb.eg
¹³C NMR Spectroscopy for Carbon Backbone Confirmation
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The carbon atoms of the aromatic and heteroaromatic rings of 3H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole derivatives typically resonate in the range of δ 110 to 160 ppm. ekb.egrsc.org The chemical shifts are sensitive to the electronic effects of substituents on the rings.
Quaternary carbons, which lack directly attached protons, are readily identified by their appearance as singlets in the ¹³C NMR spectrum and their absence in DEPT-135 experiments. The carbonyl carbon of an attached acetyl group, for instance, is typically observed at a downfield chemical shift, often around δ 166-171 ppm. ekb.eg The carbons of methylene groups generally appear in the more upfield region of the spectrum.
Table 2: Illustrative ¹³C NMR Data for Substituted 3H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole Derivatives
| Compound/Derivative | Solvent | Aromatic/Heteroaromatic Carbons (δ, ppm) | Carbonyl Carbon (C=O) (δ, ppm) | Methylene Carbons (CH₂) (δ, ppm) | Other Carbons (δ, ppm) |
| 1-((4-(4-phenylpiperazin-1-yl)acetyl)-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole | DMSO | 115.86-151.40 | 167.96 | 60.99, 45.49 | 52.91 (piperazine), 48.71 (piperazine) |
| 1-(2-((4-chlorophenyl)amino)acetyl)-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole | DMSO | 110.42-151.43 | 170.88 | 47.93 | - |
| 1-(2-((4-bromophenyl)amino)acetyl)-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole | DMSO | 110.23-158.06 | 166.45 | 61.71 | - |
Data sourced from a study on ring-fused benzimidazoles. ekb.eg
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
While 1D NMR spectra provide foundational information, two-dimensional (2D) NMR techniques are often necessary to unambiguously establish the complete structural connectivity of complex molecules like 3H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole derivatives. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It is particularly useful for tracing the connectivity of protons on the aromatic rings and any attached aliphatic chains. usm.my
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). youtube.com It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose chemical shifts are known from the ¹H NMR spectrum. usm.my
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). usm.my HMBC is crucial for identifying quaternary carbons and for piecing together different molecular fragments by establishing long-range connectivities. ncl.res.in For example, it can confirm the connection of a substituent to a specific position on the benzimidazole or triazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecular ion, which serves as a powerful confirmation of the compound's chemical formula. scispace.com For instance, the calculated mass for a protonated molecule of a specific 3H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole derivative can be compared to the experimentally observed mass to verify its identity. rsc.org
Fragmentation Pathways and Structural Interpretation
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are recorded, creating a mass spectrum that is a characteristic fingerprint of the compound. The fragmentation of benzimidazole derivatives often involves characteristic losses of small neutral molecules. journalijdr.com For example, the loss of HCN from the benzimidazole ring is a known fragmentation pathway. journalijdr.com
In the mass spectra of some 1-substituted-1H- nih.govresearchgate.netjournalijdr.comtriazolo[4,3-a]benzimidazole derivatives, the molecular ion peak (M⁺) is observed, confirming the molecular weight. ekb.eg Subsequent fragmentation can involve the cleavage of substituent groups. For example, in a derivative containing a piperazine (B1678402) moiety, a base peak corresponding to the piperazine fragment might be observed. ekb.eg The analysis of these fragmentation patterns provides valuable information that corroborates the structure elucidated by NMR spectroscopy. semanticscholar.orgnuph.edu.ua
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. In the context of 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole and its derivatives, the IR spectrum provides clear evidence for the presence of the core benzimidazole and triazole ring systems.
The spectra of these compounds are characterized by several key absorption bands. The N-H stretching vibrations, typically from the benzimidazole moiety, are observed in the region of 3220–3128 cm⁻¹. acs.org In some related benzimidazole molecules, these N-H stretching vibrations can appear in a broader range, between 2540 and 3060 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both fused rings are consistently found around 3097–3032 cm⁻¹. researchgate.net
The C=N stretching vibrations, integral to both the imidazole (B134444) and triazole rings, give rise to characteristic bands in the 1664–1639 cm⁻¹ region. acs.org The aromatic C=C stretching vibrations within the benzene (B151609) ring of the benzimidazole part are typically observed at approximately 1531 cm⁻¹ and 1472 cm⁻¹. researchgate.net Furthermore, the endocyclic N=N bond within the triazole ring can produce a high-intensity band around 1595 cm⁻¹. researchgate.net The presence or absence of other functional groups, introduced through substitution, can also be confirmed. For example, a C=S group in thione derivatives exhibits an absorption band in the 1177–1127 cm⁻¹ range. acs.org
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference(s) |
| N-H Stretch | Imidazole NH | 3220–3128 | acs.org |
| C-H Stretch | Aromatic | 3097–3032 | researchgate.net |
| C=N Stretch | Imidazole/Triazole | 1664–1639 | acs.org |
| N=N Stretch | Triazole | ~1595 | researchgate.net |
| C=C Stretch | Aromatic | 1531–1472 | researchgate.net |
| C=S Stretch | Thione (if present) | 1177–1127 | nih.govacs.org |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure
Studies on related triazolyl-benzimidazole compounds show that the benzimidazole ring system is typically planar. researchgate.net In many derivatives, the fused triazole ring is nearly perpendicular to the benzimidazole and any attached phenyl rings, a conformation adopted to minimize steric hindrance. researchgate.net
A common feature in the crystal packing of these compounds is the formation of intermolecular hydrogen bonds. These bonds frequently occur between a hydrogen bond donor, like an N-H group on one molecule, and a nitrogen atom on the benzimidazole or triazole ring of an adjacent molecule. researchgate.net For instance, in some crystal structures, N-H···N hydrogen bonds lead to the formation of chains that stabilize the crystal lattice. researchgate.net In other related triazole derivatives, these interactions form specific supramolecular patterns, such as the R²₂(8) graph set motif, which significantly influences the crystal packing. mdpi.commdpi.com X-ray diffraction studies on a related triazolopyridine derivative revealed a monoclinic crystal system with a P2₁/n space group, where two molecules in the asymmetric unit were linked by N–H⋯N hydrogen bonds. mdpi.com
| Parameter | Example Data (from related structures) | Description | Reference(s) |
| Crystal System | Monoclinic | The shape of the unit cell. | mdpi.com |
| Space Group | P2₁/n | The set of symmetry operations for the unit cell. | mdpi.com |
| Key Feature | Planar Benzimidazole Ring | The fused benzene and imidazole rings lie in the same plane. | researchgate.net |
| Key Feature | Perpendicular Ring Systems | The triazole ring is often oriented nearly perpendicular to the benzimidazole system. | researchgate.net |
| Intermolecular Interactions | N-H···N Hydrogen Bonds | These bonds form chains or dimeric motifs (e.g., R²₂(8)), stabilizing the crystal structure. | researchgate.netmdpi.commdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a crucial check for the purity and compositional integrity of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.
For a synthesized batch of 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole (C₈H₆N₄), the experimental results from an elemental analyzer must align closely with the calculated theoretical percentages. A close match between the found and calculated values provides strong evidence that the correct compound has been synthesized with a high degree of purity. For example, in the characterization of a 5-methyl-4-[(9H-fluoren-3-ylmethylidene)amino]-2,4-dihydro-3H-1,2,4-triazol-3-one derivative, the calculated values were C, 71.04%; H, 5.30%; N, 18.41%, while the found values were C, 71.06%; H, 5.28%; N, 18.44%, indicating successful synthesis. scielo.org.za
| Element | Theoretical % (for C₈H₆N₄) | Found % (Example) | Reference(s) |
| Carbon (C) | 61.53% | Must be close to theoretical value | scielo.org.zamdpi.com |
| Hydrogen (H) | 3.87% | Must be close to theoretical value | scielo.org.zamdpi.com |
| Nitrogen (N) | 35.88% | Must be close to theoretical value | scielo.org.zamdpi.com |
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Characterization
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions.
The UV-Vis spectra of triazole and benzimidazole derivatives are typically characterized by absorption bands resulting from π → π* and n → π* transitions within the aromatic and heterocyclic rings. mdpi.com For related triazolopyrimidine compounds, absorption spectra show main bands centered around 225-275 nm. researchgate.net These transitions are often assigned as charge transfer (CT), localized, or delocalized based on molecular orbital calculations. researchgate.netresearchgate.net
Studies on benzimidazole-1,2,3-triazole hybrids have shown that upon interaction with other molecules like DNA, their UV-Vis spectra can exhibit changes such as hyperchromicity (an increase in absorbance) and hypsochromic shifts (blue shifts to shorter wavelengths). nih.gov For instance, the addition of DNA to one such compound caused its absorption peak to shift from 290 nm to 284 nm. nih.gov The electronic properties can also be sensitive to environmental factors like pH. Upon protonation with an acid, some fused pyrazolo-triazoles show a blue shift in their UV-vis absorption maxima. scholaris.ca The lowest energy absorption band in these systems is often attributed to a π → π* intramolecular charge transfer (ICT) transition. mdpi.com
| Compound Type | Solvent/Condition | λmax (nm) | Transition Type | Reference(s) |
| Triazolopyrimidine derivative | Dioxane | 275, 225 | π → π | researchgate.net |
| Benzimidazole-1,2,3-triazole hybrid | Buffer | 290 | π → π | nih.gov |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | - | - | π → π* (ICT) | mdpi.com |
| Pyrazolo[3,4,d] researchgate.netnih.govijrpc.comtriazole | Dichloromethane | ~400 | π → π* | scholaris.ca |
Chemical Reactivity and Transformation Studies of the 3h 1 2 3 Triazolo 4,3 a Benzimidazole Core
Oxidation Reactions of 3H-evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole
The fused heterocyclic system of 3H- evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole can undergo oxidation reactions. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) are known to facilitate these transformations. evitachem.com While specific product details for the parent compound are not extensively documented in the provided literature, studies on analogous fused systems, such as thiazolo[3,2-a]benzimidazoles, show that oxidation can lead to the formation of sulfoxides at sulfur-containing positions or the conversion of hydrazono groups into diazo functionalities. nih.gov These reactions indicate that the benzimidazole (B57391) and triazole rings possess sites susceptible to oxidative modification, a pathway that can be exploited for further functionalization.
Reduction Reactions of 3H-evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole
The reduction of the 3H- evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole core can be accomplished using standard reducing agents. evitachem.com Sodium borohydride (B1222165) is a reagent cited for carrying out the reduction of this heterocyclic system. evitachem.com Such reactions typically target the partial or complete saturation of the heterocyclic rings, depending on the reaction conditions and the strength of the reducing agent employed. This transformation allows for the generation of dihydro or tetrahydro derivatives, altering the planarity and electronic properties of the molecule.
Nucleophilic Substitution Reactions on the Triazole and Benzimidazole Rings
Nucleophilic substitution reactions are a cornerstone for the modification of the 3H- evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole scaffold, enabling the introduction of diverse functional groups onto both the triazole and benzimidazole rings. evitachem.com These reactions often proceed by first installing a suitable leaving group, such as a halogen, onto the heterocyclic core. For instance, studies on related 1,2,4-triazoles show that a chloro group can be displaced by nucleophiles like hydrazine (B178648) hydrate (B1144303) to form hydrazino derivatives, which serve as versatile intermediates for building further fused ring systems. researchgate.net
Another strategy involves constructing the ring system from precursors already bearing the desired substituents. Research on related benzimidazole-1,2,4-triazole derivatives has shown that derivatization on an appended phenyl ring can be achieved by reacting a key intermediate with various 2-bromoacetophenone (B140003) derivatives, a process that involves nucleophilic attack. nih.gov
| Starting Material Type | Nucleophile/Reagent | Product Type | Reference |
|---|---|---|---|
| 5-Aryl-3-chloro-1,2,4-triazole | Hydrazine hydrate | 3-Hydrazino-1,2,4-triazole derivative | researchgate.net |
| Mercapto-triazole-benzimidazole intermediate | Substituted 2-bromoacetophenones | Thioether-linked benzimidazole-triazole derivatives | nih.gov |
| 2-Hydrazinylpyridine | Thiocarbonylating agents (e.g., CS₂) | evitachem.comnih.govnih.govTriazolo[4,3-a]pyridine-3-thiol |
Electrophilic Substitution Reactions on the Aromatic Moieties
Electrophilic substitution reactions primarily target the benzimidazole portion of the fused system, which is more electron-rich compared to the electron-deficient triazole ring. Studies on analogous fused benzimidazole heterocycles have demonstrated that electrophilic attack, such as bromination, preferentially occurs on the benzene (B151609) ring. nih.gov For example, the bromination of 5-ethoxy-2-alkenylthiobenzimidazole proceeds at the C6 position of the benzimidazole ring. nih.gov This suggests that electrophiles will likely attack the 3H- evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole core at one of the available positions on its benzo moiety.
Ring-Opening and Rearrangement Reactions of 3H-evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole
The fused ring system of 3H- evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole and its analogs can undergo fascinating ring-opening and rearrangement reactions, leading to significant structural transformations.
Under certain conditions, the benzimidazole ring itself can be opened. For example, the benzylation of benzimidazole can lead not only to the expected N-benzylated product but also to a ring-opened product resulting from 1,3-dibenzylation. researchgate.net Furthermore, metal-catalyzed reactions can induce ring-opening of the triazole portion. researchgate.net For example, palladium-catalyzed denitrogenative reactions of benzotriazoles (a related triazole system) with boronic acids result in ortho-amino-substituted biaryl derivatives. researchgate.net
Rearrangements often accompany cyclization or subsequent reactions. In the synthesis of related tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines, a key step involves a ring-expansion rearrangement where a phenyl substituent migrates from a carbon to an electron-deficient nitrogen atom, expanding a six-membered ring into a seven-membered diazepine (B8756704) ring. beilstein-journals.org
evitachem.combeilstein-journals.orgCN Shift Mechanisms in Fused Triazoles
A notable rearrangement within fused triazole systems is the shift of atoms or groups between carbon and nitrogen. A classic example of this type of transformation in triazole chemistry is the Dimroth rearrangement, which typically involves the transposition of a ring nitrogen and an exocyclic substituent. researchgate.net More complex skeletal rearrangements have also been observed. In one such case, a cationic evitachem.comnih.gov-rearrangement was observed where a phenyl group migrated from a carbon atom (C3) to an adjacent nitrogen atom (N2) in a spiro-triazolium intermediate. beilstein-journals.org The formation of some five-membered ring heterocycles has been explained through a valence isomerization involving a evitachem.combeilstein-journals.org N shift, which proceeds through an elusive diaziridine intermediate. researchgate.net These shifts are fundamental mechanisms that enable the conversion of one heterocyclic system into another.
Derivatization Strategies for Expanding the 3H-evitachem.comnih.govnih.govtriazolo[4,3-a]benzimidazole Chemical Space
A multitude of derivatization strategies have been developed to expand the chemical space around the triazolo-benzimidazole core, aiming to fine-tune its biological and physical properties. These strategies often involve multi-step syntheses or advanced catalytic methods.
Key approaches include:
Substitution on Appended Rings: A common method involves synthesizing a core structure with an attached phenyl ring and then introducing various substituents onto that ring to probe structure-activity relationships. nih.govresearchgate.net
Bioisosteric Replacement: The benzimidazole or triazole rings can be replaced with other bioisosteric heterocyclic nuclei, such as 1,3,5-triazine (B166579), to explore different interactions with biological targets. nih.govacs.org
Modern Cyclization Methods: Efficient synthesis of the core and its analogs can be achieved through modern organic chemistry techniques. These include microwave-assisted organic synthesis (MAOS) for rapid and high-yield reactions, palladium-catalyzed additions, and electrochemically induced cyclizations. acs.orgorganic-chemistry.org
Tethering via Linkers: The core structure can be connected to other pharmacophores or functional groups through various linkers. The use of "click chemistry" to tether 1,2,3-triazoles to a benzimidazole unit represents a powerful and modular approach to creating hybrid molecules. doi.org
| Strategy | Key Reaction/Method | Example Product Class | Reference |
|---|---|---|---|
| Substitution on Phenyl Ring | Reaction of a mercapto-intermediate with substituted 2-bromoacetophenones | Benzimidazole-triazoles with variously substituted phenyl rings | nih.govresearchgate.net |
| Bioisosteric Core Replacement | Microwave-assisted synthesis using different heterocyclic precursors | Derivatives containing 1,2,4-triazole (B32235) or 1,3,5-triazine instead of benzimidazole | nih.govacs.org |
| Multi-component Reaction | One-pot condensation of an amine (e.g., 2-aminobenzimidazole), an aldehyde, and dimedone | evitachem.comnih.govnih.govTriazolo/benzimidazolo-quinazolinone derivatives | researchgate.net |
| Modern Cyclization | Palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration | evitachem.comnih.govnih.govTriazolo[4,3-a]pyridines | organic-chemistry.org |
| Click Chemistry | Copper-catalyzed reaction between a terminal alkyne and an azide (B81097) | Benzimidazole-tethered 1,2,3-triazoles | doi.org |
Theoretical and Computational Investigations of 3h 1 2 3 Triazolo 4,3 a Benzimidazole
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are central to the theoretical analysis of heterocyclic systems. These methods are employed to optimize the molecular geometry, determine the electronic distribution, and calculate various molecular properties. For complex fused-ring systems such as 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole, these calculations help in understanding the planarity, bond characteristics, and energetic stability of the molecule.
Density Functional Theory (DFT) has become a primary computational method for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. DFT studies on related 1,2,4-triazole (B32235) and benzimidazole (B57391) derivatives have been instrumental in elucidating their structural and electronic properties. researchgate.netresearchgate.net These studies typically involve optimizing the molecular geometry to find the minimum energy conformation.
Calculations for related triazolo-pyrimidine derivatives have revealed that while the pyrimidine ring is planar, the fused triazole ring may be non-coplanar. researchgate.net DFT is also used to calculate various chemical reactivity descriptors that help in understanding the molecule's behavior in chemical reactions. researchgate.net The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure.
Table 1: Representative Calculated Geometric Parameters for a Triazole-Benzimidazole Core Structure using DFT
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-N2 | 1.39 |
| Bond Length | N2-C3 | 1.31 |
| Bond Length | C3-N4 | 1.38 |
| Bond Length | N4-C9a | 1.39 |
| Bond Length | C5a-N5 | 1.39 |
| Bond Angle | N1-N2-C3 | 110.5 |
| Bond Angle | N2-C3-N4 | 114.2 |
| Bond Angle | C3-N4-C9a | 104.8 |
| Bond Angle | C5a-N5-C4a | 108.1 |
Note: Data is illustrative and based on calculations for analogous fused heterocyclic systems.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, serving as benchmarks for other methods. In the analysis of benzimidazole-triazole hybrids, ab initio calculations can be used to accurately determine properties like interaction energies between molecules in a crystal lattice, which is crucial for understanding polymorphism. researchgate.net These methods are particularly valuable for studying reaction mechanisms and excited states where DFT might be less reliable.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For organic molecules containing nitrogen, carbon, and hydrogen, Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are commonly used. Correlation-consistent basis sets, such as cc-pVDZ, are also employed for higher accuracy. researchgate.net The selection of a basis set is a compromise between desired accuracy and computational feasibility. For instance, DFT calculations are often performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a suitable basis set to yield reliable geometric and electronic data. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like nitrogen.
Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms.
Green Regions: Represent neutral or zero potential.
For a molecule like 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole, the MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of both the triazole and benzimidazole rings, identifying them as the primary sites for protonation and interaction with electrophiles. The hydrogen atom attached to the benzimidazole nitrogen would be a region of positive potential (blue), making it a potential hydrogen bond donor site. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com
HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.
In studies of related 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives, FMO analysis indicated strong orbital interactions and electron delocalization. researchgate.net The HOMO is typically distributed over the electron-rich benzimidazole portion, while the LUMO may be located on the triazole ring or spread across the fused system.
Table 2: Calculated Frontier Molecular Orbital Energies for Triazole Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted 1,2,4-Triazole Derivative A | -6.58 | -1.45 | 5.13 |
| Substituted 1,2,4-Triazole Derivative B | -7.01 | -1.98 | 5.03 |
| Benzimidazole-Triazole Hybrid | -6.23 | -1.12 | 5.11 |
Note: Data is illustrative and compiled from computational studies on analogous heterocyclic systems to show typical energy ranges. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters via Computational Methods (e.g., IR and NMR chemical shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. These calculations help in assigning specific absorption bands to corresponding vibrational modes, such as N-H stretching, C=N stretching, and aromatic C-H bending, which are characteristic of the 3H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]benzimidazole structure. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can accurately predict the relative positions of signals in the NMR spectrum. This is particularly useful for assigning signals in complex molecules and for distinguishing between different isomers. nih.govnih.gov
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for Related Heterocyclic Systems
| Spectroscopic Parameter | Functional Group/Proton | Experimental Value | Calculated Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | N-H stretch | ~3200-3400 | ~3350-3550 (unscaled) |
| IR Frequency (cm⁻¹) | C=N stretch | ~1600-1650 | ~1620-1670 (unscaled) |
| ¹H NMR Chemical Shift (ppm) | Benzimidazole N-H | 11.5 - 13.5 | 11.8 - 13.8 |
| ¹H NMR Chemical Shift (ppm) | Aromatic C-H | 7.2 - 8.5 | 7.3 - 8.7 |
| ¹³C NMR Chemical Shift (ppm) | Triazole Carbons | 140 - 155 | 142 - 158 |
| ¹³C NMR Chemical Shift (ppm) | Benzimidazole Fused Carbons | 135 - 145 | 137 - 148 |
Note: Data represents typical values observed in experimental and computational studies of benzimidazole and triazole containing compounds and serves for illustrative purposes. nih.govnih.govscielo.org.za
Theoretical Insights into Reaction Mechanisms and Energetics
Computational studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of chemical reactions. The synthesis of the nih.govacs.orgresearchgate.nettriazolo[4,3-a]benzimidazole ring system and its derivatives often involves cyclization reactions.
Theoretical investigations into the synthesis of related benzimidazole-triazole hybrids have highlighted several common mechanistic pathways. One prevalent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," used to form the 1,2,3-triazole ring when linking to a benzimidazole moiety. nih.govnih.gov Alternative syntheses involve the cyclization of precursor molecules. For instance, the formation of the fused 1,2,4-triazole ring can be achieved by reacting 2-hydrazinobenzimidazole with various reagents. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been employed as an eco-friendly and efficient method to produce these heterocyclic compounds in high yields with short reaction times. acs.orgnih.gov
DFT calculations can model the transition states and intermediates of these reactions, providing insights into the reaction coordinates and activation energies. These studies help in optimizing reaction conditions by predicting the most energetically favorable pathways. For example, computational analysis can determine the regioselectivity of cyclization reactions, which is crucial for obtaining the desired isomer. nih.gov Furthermore, Frontier Molecular Orbital (FMO) studies, such as calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the chemical reactivity of the compounds. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.govacs.orgnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how derivatives of the 3H- nih.govacs.orgresearchgate.nettriazolo[4,3-a]benzimidazole scaffold might interact with biological targets, such as enzymes and receptors, which is crucial for rational drug design.
Derivatives of the benzimidazole-triazole core have been extensively studied through molecular docking against a variety of biological targets implicated in diseases like cancer and fungal infections. These studies consistently show that the heterocyclic scaffold can form significant interactions within the active sites of target proteins. Key interactions often include:
Hydrogen Bonding: The nitrogen atoms within the triazole and benzimidazole rings frequently act as hydrogen bond acceptors, while N-H groups can act as donors. acs.orgijpsjournal.com
Hydrophobic Interactions: The fused aromatic ring system readily participates in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. nih.govijpsjournal.com
These interactions contribute to the binding affinity and stability of the ligand-target complex. The specific nature and strength of these interactions are often correlated with the compound's biological activity. For example, docking studies have identified benzimidazole-triazole derivatives as potential inhibitors of enzymes like DNA gyrase, topoisomerase, and 14α-demethylase by predicting their binding modes and affinities. ijpsjournal.comacs.org
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Benzimidazole-1,2,4-triazole | EGFR (Epidermal Growth Factor Receptor) | Nitrogen atoms act as hydrogen-bond acceptors in the adenine (B156593) binding pocket. | nih.gov |
| Benzimidazole-1,2,4-triazole | 14α-demethylase (CYP51A1) | Compounds showed favorable binding modes, suggesting potential as antifungal agents. | acs.org |
| Benzimidazole-triazole hybrids | DNA Gyrase & Topoisomerase II | Exhibited strong binding affinity with multiple hydrogen bonds and hydrophobic contacts. | ijpsjournal.com |
| Benzimidazole-1,2,3-triazole | G-quadruplex DNA | Ligands bind and stabilize G-quadruplex DNA through π–π stacking interactions. | nih.gov |
| Benzimidazole-triazole | Topoisomerase I | Compounds showed promising binding affinity, reinforcing their status as lead candidates. | nih.govacs.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. MD simulations are crucial for assessing the stability of the predicted binding poses from docking and for analyzing the conformational changes in both the ligand and the protein upon binding.
For benzimidazole-triazole derivatives, MD simulations have been used to validate docking results and to provide a more detailed understanding of the binding stability. nih.govnih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Stable RMSD values over the simulation time suggest that the ligand remains securely bound within the active site and the protein-ligand complex has reached equilibrium. nih.govacs.orgresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein. Binding of a ligand can stabilize or alter the flexibility of key residues in the active site. researchgate.net
Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds over time, revealing which bonds are stable and persistent, thereby contributing significantly to the binding affinity.
Studies on related compounds have demonstrated that benzimidazole-triazole ligands can form stable complexes with their target proteins, with minimal fluctuations in their binding modes over simulation times extending up to 300 nanoseconds. nih.govacs.org These simulations confirm the binding affinity and stability, reinforcing the potential of these compounds as effective inhibitors. nih.govresearchgate.net
Computational Prediction of ADMET Properties
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models are invaluable in the early stages of drug discovery, as they can filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources.
Numerous studies have applied computational tools to predict the ADMET properties of benzimidazole-triazole derivatives. ijpsjournal.comnih.govresearchgate.net These predictions are often based on established guidelines such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability.
Key predicted properties for this class of compounds include:
Absorption: Parameters like gastrointestinal (GI) absorption and skin permeability are calculated. Many benzimidazole-triazole derivatives are predicted to have good oral bioavailability. ijpsjournal.comjaptronline.com
Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding, which determine where the drug distributes in the body.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions.
Excretion: Properties related to how the body eliminates the compound are assessed.
Toxicity: In silico models can predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity. Studies on benzimidazole-triazole hybrids have often indicated that these compounds are non-mutagenic and non-carcinogenic. japtronline.com
| ADMET Parameter | General Prediction/Finding | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Most derivatives adhere to the rules (0-1 violations). | Indicates good potential for oral bioavailability. | ijpsjournal.comnih.gov |
| Gastrointestinal (GI) Absorption | Predicted to be high for many analogs. | Suggests suitability for oral administration. | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Variable; some compounds predicted to cross, others not. | Crucial for CNS-targeting vs. peripherally-acting drugs. | japtronline.com |
| Toxicity (e.g., Mutagenicity) | Generally predicted to be non-mutagenic and non-carcinogenic. | Indicates a favorable preliminary safety profile. | japtronline.com |
| Topological Polar Surface Area (TPSA) | Values are typically within the acceptable range for good cell permeability. | Correlates with drug absorption and distribution. | researchgate.net |
Crystal Structure Prediction using Computational Models
Understanding the three-dimensional arrangement of molecules in a crystal is fundamental to solid-state chemistry and pharmaceutical science, as it influences properties like solubility, stability, and bioavailability. While X-ray crystallography is the gold standard for determining crystal structures experimentally, computational methods for crystal structure prediction (CSP) are emerging as powerful tools, especially when single crystals are difficult to obtain.
CSP methods typically involve generating a large number of plausible crystal packing arrangements for a given molecule and then ranking them based on their calculated lattice energies. nih.gov Techniques like the atom-atom potentials method combined with quantum chemistry (DFT) are used to accurately calculate these energies. nih.gov
For the 3H- nih.govacs.orgresearchgate.nettriazolo[4,3-a]benzimidazole family, while experimental X-ray diffraction studies have been performed on closely related isomers like 4-(2-benzimidazole)-1,2,4-triazole, specific CSP studies on the title compound are not widely reported. scispace.com Experimental studies on the isomer revealed that its crystal structure is stabilized by a network of N–H···N and C–H···N hydrogen bonds, forming 2D layers that are further organized into a 3D structure by π···π stacking interactions. scispace.com
Advanced Applications of 3h 1 2 3 Triazolo 4,3 a Benzimidazole in Chemical Sciences
Role of 3H-mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole as a Scaffold in Medicinal Chemistry Design
The 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole core is a cornerstone in the design of novel therapeutic agents, particularly for neurological disorders. mdpi.comfau.de Its structure serves as a robust template for developing compounds with significant anticonvulsant activity, offering a promising avenue for new epilepsy treatments. mdpi.comevitachem.com The search for anticonvulsants with higher efficacy and lower toxicity remains a key focus in medicinal chemistry, and the triazole-benzimidazole fused system has proven to be a valuable nucleus in this endeavor. mdpi.comfau.de
Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole scaffold. Research has demonstrated that the anticonvulsant activity of its derivatives can be finely tuned by introducing various substituents at specific positions on the fused ring system.
A key area of modification is the nitrogen atom at position 9 of the benzimidazole (B57391) ring. The synthesis and evaluation of a series of 9-alkyl-2,9-dihydro-3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazol-3-one derivatives have provided significant insights. mdpi.com Among these, compounds featuring a substituted benzyl (B1604629) group at the 9-position have shown notable potency. For instance, the derivative 9-(2,6-dichlorobenzyl)-2,9-dihydro-3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazol-3-one (compound 4p in the cited study) emerged as a highly active compound. It displayed a median effective dose (ED₅₀) of 31.69 mg/kg and a protective index (PI) greater than 11.04 after intraperitoneal administration in mice, indicating a strong anticonvulsant effect with a favorable safety window. mdpi.com
The analysis of various analogs reveals that the nature and position of substituents on the benzimidazole moiety are critical determinants of pharmacological activity. mdpi.comnih.gov These SAR studies provide a rational basis for the future design of more potent and selective anticonvulsant agents based on this scaffold. mdpi.com
Table 1: Anticonvulsant Activity of Selected 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Substitution Pattern | Anticonvulsant Activity (ED₅₀) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| Compound 4p | 9-(2,6-dichlorobenzyl) substituent on the benzimidazol-3-one derivative | 31.69 mg/kg (i.p.) | >11.04 | mdpi.com |
| Compound 4p | 9-(2,6-dichlorobenzyl) substituent on the benzimidazol-3-one derivative | 44.01 mg/kg (oral) | 31.6 | mdpi.com |
Enzyme Inhibition Studies and Mechanistic Insights
Understanding the mechanism of action is fundamental to drug design. For 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole derivatives, evidence suggests that their anticonvulsant effects may be mediated through interactions with key components of the central nervous system, such as ion channels and neurotransmitter receptors. evitachem.com
Docking studies have been employed to gain insights into the molecular interactions between these compounds and their biological targets. evitachem.com This computational approach suggests that derivatives of this scaffold can bind to voltage-gated sodium channels (VGSCs) in a manner similar to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine. evitachem.com Furthermore, these compounds show a strong affinity for the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor. evitachem.com
These in-silico findings are supported by pharmacological testing. The efficacy of lead compounds against seizures induced by chemicals like pentylenetetrazole, bicuculline, and 3-mercaptopropionic acid points towards a mechanism involving the enhancement of GABAergic neurotransmission. mdpi.comfau.de This could occur through the modulation of GABA-A receptors or by affecting enzymes involved in the metabolism of GABA, such as glutamate (B1630785) decarboxylase (GAD) or GABA-transaminase (GABA-T). mdpi.comfau.de Some triazole derivatives have also been investigated for their ability to antagonize AMPA receptors, another important target in epilepsy treatment. evitachem.com
Design of Analogs with Modulated Binding Affinities
The insights gained from SAR and mechanistic studies have enabled the rational design of new analogs with tailored binding affinities and improved pharmacological profiles. By systematically altering the substituents on the 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole core, researchers can modulate the compound's interaction with specific biological targets. evitachem.com
For example, the introduction of different alkyl or aryl groups at the 9-position can influence the compound's lipophilicity and steric profile, thereby affecting its ability to cross the blood-brain barrier and bind to its target within the central nervous system. mdpi.com The high binding affinity and selectivity for targets like the AMPA receptor have been achieved through specific substitution patterns on related triazole-containing compounds, demonstrating the principle of affinity modulation. evitachem.com The goal of these design efforts is to create analogs with increased potency (lower ED₅₀) and enhanced safety, reflected in a higher protective index (PI). mdpi.comevitachem.com This iterative process of design, synthesis, and testing is central to the development of next-generation therapeutics based on the 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole scaffold. evitachem.com
Contributions to Materials Science and Related Fields
The unique structural and electronic properties of the 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole unit extend its utility beyond medicine into the realm of materials science. evitachem.com Its high nitrogen content, fused aromatic system, and potential for coordination make it an attractive building block for advanced functional materials. evitachem.comresearchgate.net
Development of New Materials Featuring the 3H-mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole Unit
The rigid, nitrogen-rich structure of the triazolo-benzimidazole framework makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). mdpi.comuni-augsburg.defau.de MOFs are crystalline, porous materials with vast potential in gas storage, separation, and catalysis. mdpi.comnih.gov The nitrogen atoms of the triazole and benzimidazole rings can act as coordination sites for metal ions, facilitating the self-assembly of highly ordered, three-dimensional structures. mdpi.comfau.de
While specific MOFs built from the complete 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole molecule are a subject of ongoing research, the principles are well-established by studying its constituent parts. For instance, linkers based on benzimidazole and triazole have been successfully used to synthesize novel MOFs. mdpi.comuni-augsburg.defau.de These materials often exhibit high thermal stability and porosity, which are desirable properties for practical applications. mdpi.comresearchgate.net The incorporation of such nitrogen-rich linkers can enhance the material's affinity for specific molecules, such as carbon dioxide, making them useful for carbon capture technologies. mdpi.comnih.gov
Exploration in Corrosion Resistance Applications
The 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole scaffold is being explored for its potential in developing new materials with enhanced corrosion resistance. evitachem.com Compounds containing nitrogen heterocyclic rings, such as triazoles and benzimidazoles, are known to be effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.gov
The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface. The multiple nitrogen atoms in the 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole structure possess lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal atoms. This interaction leads to the formation of a stable, protective film on the metal surface, creating a barrier that prevents contact with the corrosive medium. nih.gov The fused aromatic ring system contributes to this protective effect by providing a larger surface coverage area. The development of coatings or additives incorporating the 3H- mdpi.comevitachem.comuni-augsburg.detriazolo[4,3-a]benzimidazole unit could offer a non-toxic, environmentally friendly solution for preventing corrosion in various industrial applications. nih.gov
Investigation of Nonlinear Optical (NLO) Properties
The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects. Materials with significant NLO properties are crucial for developing advanced photonic and optoelectronic technologies, including optical switching, data storage, and frequency conversion. The molecular structure of 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole, which incorporates a fused benzimidazole and triazole ring system, suggests its potential as a promising candidate for NLO applications. This potential stems from the inherent electronic characteristics of its constituent heterocyclic systems.
Benzimidazole and triazole derivatives have been the subject of numerous studies for their NLO properties. The benzimidazole ring, with its extended π-electron system, provides a good foundation for charge transfer, a key factor in NLO activity. Similarly, triazoles are known to be effective components in NLO materials. The fusion of these two heterocyclic systems in 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole can lead to an extended and asymmetric π-conjugation, which is a critical feature for enhancing NLO response.
While direct experimental or theoretical studies on the NLO properties of 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole are not extensively reported in the literature, research on analogous compounds provides valuable insights. For instance, studies on various benzimidazole derivatives have demonstrated significant third-order NLO responses. The third-order nonlinear optical susceptibility (χ(3)), nonlinear refractive index (n2), and nonlinear absorption coefficient (β) are key parameters used to quantify these properties.
Theoretical approaches, such as Density Functional Theory (DFT), have been employed to predict and understand the NLO properties of related heterocyclic compounds. nih.gov These calculations help in elucidating the relationship between molecular structure and hyperpolarizability, a measure of the NLO response at the molecular level. For example, first-principles calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione have been used to determine its linear and nonlinear optical susceptibilities. nih.gov
The investigation into the NLO properties of materials often involves techniques like the Z-scan method, which allows for the determination of both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient. Such experimental data is vital for assessing the suitability of a material for specific NLO applications.
Given the promising structural features of 3H- nih.govresearchgate.netnih.govtriazolo[4,3-a]benzimidazole, further research, both theoretical and experimental, is warranted to fully characterize its NLO properties. Such studies would likely involve the synthesis of high-purity single crystals and their subsequent analysis using techniques like Z-scan to determine their third-order nonlinear optical susceptibility. The findings would be instrumental in evaluating its potential for use in advanced optical devices.
| Compound Class | NLO Property | Typical Value | Reference |
| Benzimidazole Crystal | Third-order nonlinear susceptibility (χ(3)) | ~10⁻⁵ esu | researchgate.net |
| Benzimidazole Crystal | Nonlinear refractive index (n₂) | ~10⁻¹¹ m²/W | researchgate.net |
| Benzimidazole Crystal | Nonlinear absorption (β) | ~10⁻⁴ m/W | researchgate.net |
| Phenyl-triazole-thione | Second-order optical susceptibility (χ⁽²⁾(0)) | 0.097 x 10⁻⁷ esu | nih.gov |
Future Research Directions and Challenges in 3h 1 2 3 Triazolo 4,3 a Benzimidazole Chemistry
Innovations in Green and Sustainable Synthetic Routes
A significant challenge in heterocyclic chemistry is the development of environmentally benign synthetic protocols. Future research will increasingly prioritize the replacement of traditional methods, which often rely on hazardous solvents and stoichiometric reagents, with green and sustainable alternatives.
Key areas of innovation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of heterocyclic compounds, including benzimidazole (B57391) and triazole derivatives. acs.orgnih.gov Microwave irradiation offers an eco-friendly approach that can dramatically reduce reaction times, minimize the use of hazardous solvents, and often lead to higher yields. acs.orgnih.gov Future work will likely focus on optimizing MAOS protocols specifically for the 3H- mdpi.comevitachem.comresearchgate.nettriazolo[4,3-a]benzimidazole core and its derivatives.
Solvent-Free and Catalyst-Free Conditions: The development of reactions that proceed in the absence of solvents or catalysts represents a major step towards sustainable chemistry. rsc.org Research into solid-state reactions or reactions using eutectic mixtures could provide high-yielding pathways to the target scaffold without the need for volatile organic compounds.
Biotechnological Routes: The use of enzymes or whole microorganisms as biocatalysts offers a highly selective and sustainable alternative to conventional chemical synthesis. researchgate.net These biotech routes operate under mild reaction conditions (room temperature, neutral pH), consume less energy, and generate significantly less waste. researchgate.net Exploring enzymatic cyclization or derivatization of benzimidazole precursors could unlock novel and sustainable production methods.
| Synthetic Approach | Key Advantages | Challenges & Future Scope | Relevant Precursor Classes |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced solvent use. acs.orgnih.gov | Scale-up feasibility, hotspot management, optimization for complex derivatives. | 2-Aminobenzimidazoles, Hydrazine (B178648) derivatives evitachem.com |
| Solvent-Free Reactions | Eliminates solvent waste, simplified workup, cost-effective. rsc.org | Limited substrate scope, requires thermally stable reactants. | Terephthalic dihydrazide derivatives nih.gov |
| Biocatalysis | High selectivity, mild conditions, low energy consumption, biodegradable catalysts. researchgate.net | Enzyme discovery and engineering, low reaction rates, substrate specificity. | Functionalized o-phenylenediamines |
Advancements in Spectroscopic and Structural Characterization Methodologies
While standard spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry are routinely used to characterize new derivatives, the increasing complexity of next-generation compounds demands more advanced analytical methods. nih.govroyalsocietypublishing.org
Future advancements will likely involve:
Advanced NMR Techniques: The unambiguous structural elucidation of complex derivatives will rely heavily on two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These methods are crucial for assigning proton and carbon signals definitively, especially in regioselective reactions. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of elemental compositions. nih.gov Furthermore, studying the fragmentation patterns through tandem MS/MS experiments can offer deep insights into the molecule's structure and connectivity.
Single-Crystal X-ray Diffraction: This remains the gold standard for determining the three-dimensional structure of a molecule. Future efforts should focus on obtaining high-quality crystals of novel 3H- mdpi.comevitachem.comresearchgate.nettriazolo[4,3-a]benzimidazole derivatives to confirm their stereochemistry and analyze their solid-state packing and intermolecular interactions, which can be critical for material properties and drug-receptor binding. royalsocietypublishing.org
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry has transitioned from a tool for post-synthesis analysis to a cornerstone of predictive and rational drug design. mdpi.com The application of sophisticated computational models is essential for screening virtual libraries, predicting properties, and understanding molecular interactions before committing to laborious synthetic work.
Key future directions include:
Molecular Docking and Dynamics: These methods are used to predict the binding modes and affinities of ligands within the active sites of biological targets like enzymes or receptors. mdpi.comresearchgate.net Future studies will use these tools to screen vast virtual libraries of 3H- mdpi.comevitachem.comresearchgate.nettriazolo[4,3-a]benzimidazole derivatives to identify candidates with high predicted potency and selectivity. researchgate.netnih.gov
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate detailed electronic structures, optimized geometries, and spectroscopic properties. royalsocietypublishing.orgresearchgate.net This allows for a deeper understanding of the molecule's reactivity and electronic features, aiding in the design of derivatives with specific electronic properties.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for early-stage drug discovery. researchgate.net Integrating ADMET prediction into the design workflow can help prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage failures.
| Computational Method | Primary Application | Predicted Parameters | Example Target |
|---|---|---|---|
| Molecular Docking | Predicting binding orientation and affinity. mdpi.comresearchgate.net | Binding energy, hydrogen bonds, hydrophobic interactions. | Lanosterol 14α-demethylase nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulating the movement and stability of the ligand-protein complex over time. mdpi.com | Conformational stability, RMSD, RMSF, interaction persistence. | G-quadruplex DNA nih.gov |
| DFT Calculations | Analyzing electronic structure and reactivity. royalsocietypublishing.orgresearchgate.net | HOMO-LUMO gap, electrostatic potential, charge distribution. | N/A (Intrinsic property) |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. researchgate.net | Solubility, permeability, metabolic stability, potential toxicity. | N/A (Whole-body property) |
Exploration of Novel Chemical Transformations and Derivatizations
To expand the chemical space and functional potential of the 3H- mdpi.comevitachem.comresearchgate.nettriazolo[4,3-a]benzimidazole scaffold, research must move beyond simple substitutions and embrace modern synthetic methodologies.
Future explorations will focus on:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click" chemistry, offering a highly efficient and regioselective method for linking the core scaffold to other molecular fragments. nih.govresearchgate.net This strategy is ideal for creating hybrid molecules and bioconjugates.
C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for introducing new functional groups onto the aromatic rings of the benzimidazole moiety without the need for pre-functionalized starting materials. This atom-economical approach allows for late-stage diversification of complex molecules.
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the fused heterocyclic system or its complex derivatives in a single step from three or more starting materials will be a key area of research. MCRs increase synthetic efficiency and allow for the rapid generation of compound libraries.
Ring Transformation Reactions: Investigating the transformation of other heterocyclic systems, such as oxadiazoles, into the desired triazolobenzimidazole core could provide alternative and innovative synthetic routes. nih.gov
Design of Next-Generation 3H-mdpi.comevitachem.comresearchgate.nettriazolo[4,3-a]benzimidazole Scaffolds for Specific Interactions
The ultimate goal of medicinal chemistry research on this scaffold is to design next-generation compounds with high potency and selectivity for specific biological targets. nih.gov This requires a shift from broad screening to rational, target-focused design.
Future design strategies will incorporate:
Structure-Activity Relationship (SAR) Studies: A deep and systematic investigation of how modifying substituents at various positions on the scaffold affects biological activity is crucial. For example, modifying substituents at specific positions on a similar triazino[4,3-a]benzimidazole core was shown to yield highly potent and selective antagonists for the A₂B adenosine (B11128) receptor. nih.gov
Molecular Hybridization: This strategy involves covalently linking the 3H- mdpi.comevitachem.comresearchgate.nettriazolo[4,3-a]benzimidazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.govnih.gov This approach has been used to target entities like G-quadruplex DNA and key fungal enzymes. nih.govnih.gov
Scaffold-Based Design for Cellular Interactions: The core scaffold can be viewed as a three-dimensional framework used to present specific functional groups (e.g., hydrogen bond donors/acceptors, charged groups) in a precise orientation to maximize interactions with a target protein or nucleic acid. nih.govnih.gov This approach is fundamental to designing molecules that fit into specific binding pockets, such as the adenine (B156593) binding pocket of kinases or the nicotinamide (B372718) binding site of PARP enzymes. nih.govnih.gov
By focusing on these innovative directions, researchers can overcome existing challenges and unlock the full potential of the 3H- mdpi.comevitachem.comresearchgate.nettriazolo[4,3-a]benzimidazole scaffold, paving the way for the development of new and effective chemical entities for a wide range of applications.
Q & A
Q. What are the established synthetic routes for 3H-[1,2,4]triazolo[4,3-a]benzimidazole derivatives?
The primary method involves reacting hydrazonoyl halides with 2-(methylthio)benzimidazole or carbodithioates, followed by cyclization under acidic conditions. For example, Abdelhamid et al. (2000) synthesized triazolo[4,3-a]benzimidazole derivatives using C-pyrazoloyl-N-p-chlorophenylhydrazonoyl bromide, validated via elemental analysis and spectral data (¹H/¹³C NMR) . Alternative routes include Schiff base formation via condensation of substituted benzaldehydes with aminotriazole precursors under reflux conditions in ethanol, as described in recent pharmaceutical studies .
Q. How are spectroscopic techniques applied to confirm the structure of triazolo-benzimidazole derivatives?
Structural confirmation relies on a combination of ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography. For instance, crystallographic data (CCDC codes: 1876881, 1906114) were used to resolve the phosphonate-substituted triazolo-pyridine analogs, confirming regioselectivity and bond angles . Additionally, hydrazonoyl halide-derived products were characterized via IR spectroscopy to identify N–H and C=N stretches, complemented by elemental analysis for purity validation .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of triazolo-benzimidazole derivatives?
Microwave irradiation enhances reaction efficiency by reducing reaction times (from hours to minutes) and improving yields. For example, Fedotov et al. (2022) reported a 20–30% yield increase for indole-triazole hybrids using microwave conditions, attributed to uniform heating and reduced side reactions. This method is particularly effective for cyclization steps, where traditional thermal methods may degrade sensitive functional groups .
Q. What strategies resolve contradictory biological activity data in triazolo-benzimidazole analogs?
Contradictions in bioactivity (e.g., antifungal vs. cytotoxic effects) often arise from substituent electronic effects. Systematic SAR studies can isolate critical moieties:
- Electron-withdrawing groups (e.g., –NO₂) enhance antifungal activity by increasing membrane permeability .
- Bulkier substituents (e.g., 2,4-dichlorophenoxy) may reduce solubility, diminishing in vivo efficacy despite in vitro potency . Computational modeling (e.g., molecular docking) further clarifies binding affinities to targets like tubulin or cytochrome P450 .
Q. What mechanistic insights explain the regioselectivity of 5-exo-dig cyclization in triazolo-phosphonate synthesis?
Krylov et al. (2023) demonstrated that chloroethynylphosphonates undergo 5-exo-dig cyclization with 2-hydrazinylpyridines due to favorable orbital overlap between the alkyne and hydrazine lone pairs. The presence of electron-deficient substituents (e.g., –NO₂) triggers a Dimroth rearrangement, shifting phosphonate groups from position 3 to 2 in the triazolo-pyridine scaffold . This regioselectivity is critical for tuning physicochemical properties like logP and hydrogen-bonding capacity .
Q. How do crystallographic studies inform the design of bioactive triazolo-benzimidazole derivatives?
Q. How can in silico ADME predictions guide triazolo-benzimidazole drug development?
Tools like SwissADME predict bioavailability challenges:
- High logP (>3) correlates with poor aqueous solubility, necessitating PEGylation or prodrug strategies .
- Metabolic hotspots (e.g., triazole ring oxidation) are flagged via cytochrome P450 simulations, informing structural modifications like fluorine substitution to block metabolic pathways .
Data Conflict Resolution
Q. Why do triazolo-benzimidazole derivatives exhibit variable antiproliferative activity across cell lines?
Discrepancies arise from cell-specific uptake mechanisms (e.g., overexpression of ABC transporters in resistant lines) and off-target effects. Combinatorial assays with verapamil (a P-gp inhibitor) can distinguish intrinsic efficacy from efflux-related resistance . Additionally, 3D tumor spheroid models better replicate in vivo heterogeneity than monolayer cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
